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Abstract

Methfuroxam (IJUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic
fungicide belonging to the furan-carboxamide chemical class. Developed for the control of
fungal pathogens within the Basidiomycetes class, it was primarily utilized as a seed treatment
for cereal crops against diseases such as loose smut and those caused by Rhizoctonia solani.
Although its use in agriculture has largely been discontinued due to the emergence of more
effective alternatives, the study of Methfuroxam provides valuable insight into the development
of an important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). This
guide details the history, chemical properties, putative mechanism of action, synthesis, and
standard evaluation protocols for Methfuroxam, serving as a comprehensive technical
resource.

Introduction and Historical Context

The development of systemic fungicides in the 1960s marked a significant milestone in crop
protection. Among these, the carboxamides were prominent, with the discovery of Carboxin in
1966 by Uniroyal Chemical Company. These compounds were particularly effective against
Basidiomycete fungi. Methfuroxam, also known by synonyms such as Furavax and Trivax,
emerged from this era of chemical discovery.[1] It is classified as a furan-carboxamide
fungicide.[2] Like its predecessors, it was developed as a systemic fungicide, particularly for
seed treatment to combat pathogens like loose smut and *Rhizo.[1]
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Over time, the agricultural industry has seen the introduction of newer generations of
fungicides with broader spectrums of activity and improved efficacy, leading to the
discontinuation of Methfuroxam's use in many regions.[3] However, its history is integral to
understanding the evolution of SDHI fungicides, a class that remains critically important in
global agriculture today.

Chemical and Physical Properties

Methfuroxam is an organic compound characterized by a substituted furan ring linked to a
phenyl group via an amide bond. Its chemical and physical properties are summarized in the
table below.

Property Value Reference(s)

2,4,5-trimethyl-N-phenylfuran-
IUPAC Name ) [1112]
3-carboxamide

Furavax, Trivax, 2,4,5-

Synonyms Trimethyl-3-furanilide, UBI-H [11[4115]
719

CAS Number 28730-17-8 [1]

Molecular Formula C14H15NO2 [3]

Molecular Weight 229.28 g/mol [1]

Off-white crystals (reported for
Appearance ) [3]
the analogous Carboxin)

) C: 73.34%; H: 6.59%:; N:
Elemental Analysis [1]
6.11%; O: 13.96%

Mechanism of Action: Succinate Dehydrogenase
Inhibition

Methfuroxam's fungicidal activity is attributed to its role as a Succinate Dehydrogenase
Inhibitor (SDHI). This mode of action is characteristic of carboxamide fungicides. The target
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enzyme, succinate dehydrogenase (also known as Complex Il), is a critical component of both
the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, Methfuroxam blocks
the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungus's
cellular respiration, leading to a halt in ATP production and an accumulation of succinate. The
resulting energy deficit and metabolic disruption ultimately cause fungal cell death.

Tricarboxylic Acid Cycle

Mitochondrial Respiration

Ubiquinone reduced to Ubihydroquinone e- transfer drives.
——————— ATP Synthase
S g GE) . Al

Complex Il
(Succinate Dehydrogenase)

INHIBITS

Methfuroxam
(SDHI)

Click to download full resolution via product page

Caption: Putative signaling pathway of Methfuroxam as an SDHI.

Synthesis Pathway

While specific patented synthesis routes for Methfuroxam are not widely public, a plausible
synthetic pathway can be proposed based on standard organic chemistry principles for creating
furan-carboxamides. The synthesis likely involves the formation of a key intermediate, 2,4,5-
trimethyl-3-furancarboxylic acid, followed by its conversion to an acid chloride and subsequent

amidation with aniline.
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Caption: A plausible synthetic workflow for Methfuroxam.

Quantitative Data

Specific quantitative efficacy data for Methfuroxam, such as ECso (Effective Concentration to
inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values, are not readily
available in public literature, likely due to its status as an older, discontinued fungicide.
However, to provide context for the potency of SDHI fungicides against a key target pathogen,
the following table presents ECso values for other representative SDHIs against Rhizoctonia
solani.

. Mean ECso (mg/L) against
Fungicide (SDHI) . . . Reference(s)
Rhizoctonia solani

Boscalid 0.054-0.16 [6]
Fluxapyroxad 0.0237 [7]
Pencycuron 0.0001 [8]
Fludioxonil 0.00006 [8]
_ _ ICs0 = 7.61 (against B. cinerea
Thifluzamide 9]
SDH)

Note: Data for Thifluzamide is an ICso value representing enzyme inhibition, not mycelial
growth (ECso), and is against a different pathogen (Botrytis cinerea), included here for broader
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context on enzyme-level activity.

Experimental Protocols

The evaluation of a fungicide like Methfuroxam involves standardized in vitro and in vivo
assays. Below are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned
Food Technique)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on the
mycelial growth of a pathogen like Rhizoctonia solani.

Objective: To determine the ECso value of Methfuroxam against R. solani.
Materials:

e Pure culture of Rhizoctonia solani

o Potato Dextrose Agar (PDA) medium

» Sterile petri plates (90 mm)

¢ Methfuroxam stock solution (e.g., in DMSO or acetone)

« Sterile distilled water

 Sterile cork borer (5 mm)

 Incubator set to 25 + 2°C

Protocol:

o Medium Preparation: Prepare PDA according to the manufacturer's instructions and
autoclave. Allow it to cool to approximately 45-50°C in a water bath.

o Fungicide Amendment: Add appropriate volumes of the Methfuroxam stock solution to the
molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A
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control plate should be prepared using the solvent alone.

Plating: Pour approximately 15-20 mL of the amended PDA into each sterile petri plate. Allow
the plates to solidify completely. Each concentration should have at least three replicates.

Inoculation: Using the sterile cork borer, cut 5 mm mycelial discs from the actively growing
edge of a 3-5 day old R. solani culture. Place one disc, mycelium-side down, in the center of

each prepared plate.
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 + 2°C.

Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions
daily until the fungal growth in the control plates reaches the edge of the dish.

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration
relative to the control using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the
average diameter of the colony in the control and T is the average diameter in the treatment.
The ECso value is determined by probit analysis or by plotting the inhibition percentage
against the logarithm of the fungicide concentration.
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Caption: Workflow for the in vitro poisoned food technique.

SDH Enzyme Activity Inhibition Assay

This biochemical assay directly measures the effect of the compound on the target enzyme's

activity.
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Obijective: To determine the I1Cso value of Methfuroxam for the inhibition of SDH enzyme
activity from R. solani.

Protocol:

¢ Mitochondria Isolation:

o Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth).

o Harvest the mycelia by filtration and wash with a suitable buffer.

o Homogenize the mycelia using a bead beater or mortar and pestle in an ice-cold isolation
buffer.

o Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial
pellet in an appropriate assay buffer.

e Enzyme Assay:

o

The assay is typically performed in a 96-well plate format.

[¢]

The reaction mixture contains the isolated mitochondria, a substrate (succinate), an
electron acceptor (e.g., DCPIP or MTT), and various concentrations of Methfuroxam.

[¢]

The reaction is initiated by adding succinate.

[¢]

The reduction of the electron acceptor, which corresponds to SDH activity, is measured
spectrophotometrically over time.

e Analysis:

o The rate of reaction is calculated for each concentration of the inhibitor.

o The percentage of inhibition is determined relative to a control without the inhibitor.

o The ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%)
is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
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Conclusion

Methfuroxam represents an early development in the furan-carboxamide class of fungicides,
which established the foundation for modern Succinate Dehydrogenase Inhibitors. While it has
been superseded by newer chemistries, its study remains relevant for understanding the
structure-activity relationships, mechanism of action, and historical progression of mitochondrial
respiration inhibitors. The methodologies for its synthesis and evaluation are based on well-
established principles that continue to be employed in the discovery and development of novel
fungicidal agents. This guide provides a core technical understanding of Methfuroxam for
professionals in the field of agricultural science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as-a-fungicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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